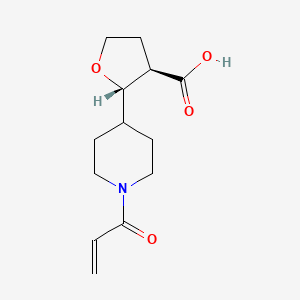
(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid, also known as POC, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the development of new drugs. POC is a complex molecule that has a unique structure, which makes it a promising candidate for drug design.
Scientific Research Applications
1. Peroxisome Proliferator-Activated Receptor Gamma Agonists
A study by Cobb et al. (1998) explores the structure-activity relationship of analogues of (2S,3R)-2-(1-Prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds have been shown to exhibit antidiabetic activity in rodent models of type 2 diabetes, highlighting their potential therapeutic applications in metabolic disorders (Cobb et al., 1998).
2. NMDA Antagonist Activity
Research by Ornstein et al. (1992) delved into the enantiomers of a related compound, focusing on their NMDA antagonist activity. They found that the activity of this potent and selective NMDA antagonist resided with a specific isomer of the compound, suggesting its potential application in neuropharmacology (Ornstein et al., 1992).
3. Suzuki-Miyaura Reaction in Oxolan-2-one Chemistry
A study by Ghochikyan et al. (2019) focused on the Suzuki-Miyaura reaction involving derivatives of oxolan-2-one, a structure related to the this compound. This research is significant for the synthesis of novel oxolan-2-one derivatives, which are valuable in organic chemistry and pharmaceutical research (Ghochikyan et al., 2019).
4. Development of Chiral Resolving Agents
Piwowarczyk et al. (2008) researched the synthesis of (2R∗,3R∗)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids, highlighting their utility as chiral resolving agents. These agents are crucial for stereoselective synthesis in pharmaceuticals, illustrating another potential application of compounds structurally similar to this compound (Piwowarczyk et al., 2008).
5. Fluorination of Ester Derivatives
Takashi et al. (2005) investigated the electrochemical fluorination of ester derivatives related to oxolane-2-yl-carboxylic acid. Their work contributes to understanding the fluorination processes in organic chemistry, which has implications in material science and drug development (Takashi et al., 2005).
properties
IUPAC Name |
(2S,3R)-2-(1-prop-2-enoylpiperidin-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-9(4-7-14)12-10(13(16)17)5-8-18-12/h2,9-10,12H,1,3-8H2,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYQWNULPITFPD-PWSUYJOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2C(CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)
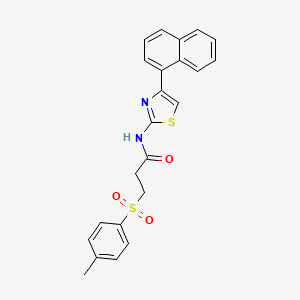
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2411218.png)
![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)
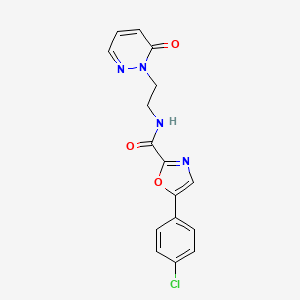

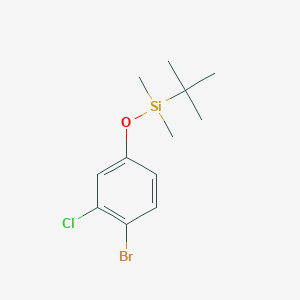
![4-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B2411226.png)
![4-[2-(Thiophen-3-yl)ethyl]pyridine](/img/structure/B2411227.png)
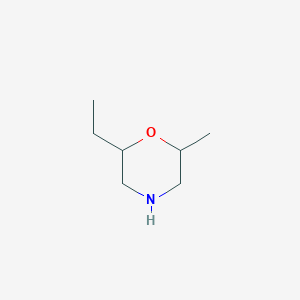
![2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride](/img/structure/B2411229.png)
